molecular formula C3H4F3NO2 B1277365 2,2,2-Trifluoroethyl carbamate CAS No. 461-37-0

2,2,2-Trifluoroethyl carbamate

Cat. No.: B1277365
CAS No.: 461-37-0
M. Wt: 143.06 g/mol
InChI Key: PBOAGYSGWIHKHA-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl carbamate is an organic compound characterized by the presence of a trifluoroethyl group attached to a carbamate moiety. This compound is of significant interest due to its unique chemical properties, which include high electronegativity and stability imparted by the trifluoromethyl group. These properties make it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

It is known to be used in various catalytic processes

Mode of Action

2,2,2-Trifluoroethyl Carbamate is involved in the formation of carbamates from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and primary or secondary amine. This is followed by the interaction of the carbamate with hydrazine to result in a semicarbazide .

Biochemical Pathways

It is known to be involved in the synthesis of semicarbazides

Biochemical Analysis

Biochemical Properties

2,2,2-Trifluoroethyl carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This compound inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter . This interaction is crucial in understanding the compound’s potential therapeutic and toxicological effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the inhibition of acetylcholinesterase leads to prolonged acetylcholine signaling, which can affect cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to induce oxidative stress and apoptosis in certain cell types, highlighting its potential cytotoxic effects . Additionally, this compound can modulate the expression of genes involved in the oxidative stress response and apoptosis pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of acetylcholinesterase. The compound binds to the active site of the enzyme, forming a stable carbamylated enzyme complex that is resistant to hydrolysis . This inhibition prevents the breakdown of acetylcholine, leading to its accumulation and prolonged action at cholinergic synapses. Additionally, this compound may interact with other biomolecules, such as proteins involved in the oxidative stress response, further contributing to its cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions but can degrade over time, leading to a decrease in its inhibitory potency . Long-term exposure to this compound has been associated with sustained oxidative stress and cellular damage in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit acetylcholinesterase without causing significant toxicity. At higher doses, this compound can induce severe toxic effects, including convulsions, respiratory distress, and even death . These threshold effects highlight the importance of careful dosage control in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes responsible for its hydrolysis and degradation. The compound is metabolized by esterases, which hydrolyze the carbamate group, leading to the formation of 2,2,2-trifluoroethanol and carbamic acid . These metabolites can further undergo oxidation and conjugation reactions, affecting metabolic flux and metabolite levels in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and may also be actively transported by specific transporters . Once inside the cell, this compound can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for understanding its activity and function. The compound is primarily localized in the cytoplasm but can also be found in the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications may direct this compound to specific compartments within the cell, influencing its interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl carbamate typically involves the reaction of 2,2,2-trifluoroethanol with phosgene or its derivatives, such as triphosgene, in the presence of a base. The reaction proceeds as follows: [ \text{CF}_3\text{CH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{CF}_3\text{CH}_2\text{OCOCl} ] [ \text{CF}_3\text{CH}_2\text{OCOCl} + \text{NH}_3 \rightarrow \text{CF}_3\text{CH}_2\text{OCO}\text{NH}_2 ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield 2,2,2-trifluoroethanol and ammonia.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides and bases are commonly used.

    Hydrolysis: Acidic or basic conditions facilitate the hydrolysis of the carbamate group.

    Oxidation/Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, may be employed.

Major Products

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 2,2,2-Trifluoroethanol and ammonia.

    Oxidation/Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2,2,2-Trifluoroethyl carbamate finds applications in several fields:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its stability and reactivity.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl chloroformate
  • 2,2,2-Trifluoroethyl isocyanate
  • 2,2,2-Trifluoroethyl methylcarbamate

Uniqueness

2,2,2-Trifluoroethyl carbamate is unique due to its combination of a trifluoroethyl group and a carbamate moiety. This combination imparts distinct chemical properties, such as high stability and reactivity, which are not observed in other similar compounds. Additionally, the presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it particularly valuable in medicinal chemistry and industrial applications.

Properties

IUPAC Name

2,2,2-trifluoroethyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3NO2/c4-3(5,6)1-9-2(7)8/h1H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOAGYSGWIHKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429461
Record name 2,2,2-Trifluoroethyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461-37-0
Record name 2,2,2-Trifluoroethyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoroethyl carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of cetyltrimethylammonium bromide (ctab) affect the basic hydrolysis of 2,2,2-Trifluoroethyl carbamate?

A1: In aqueous solutions, the basic hydrolysis of this compound proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism []. The presence of ctab micelles significantly influences this reaction. While ctab enhances the ionization of the carbamate to its corresponding nitranion, it surprisingly inhibits the rate of spontaneous decomposition of this nitranion []. This contrasts with other E1cB reactions where ctab typically accelerates the carbanion decomposition.

Q2: What is the final observed product in the basic hydrolysis of this compound in the presence of ctab?

A2: The final product observed in this reaction is 4-nitroaniline, even at room temperature (26°C) []. This is because ctab significantly catalyzes the decarboxylation of the intermediate N-(4-nitrophenyl)carbamate ion, leading to the rapid formation of 4-nitroaniline.

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